
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound’s structure features a naphthalene core with carboxylic acid, hydroxy, and phenylmethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene. The process may include:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a hydroxyl group.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Phenylmethoxylation: The hydroxyl groups are protected with phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylmethoxy groups to phenols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or phenols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the hydroxy and phenylmethoxy groups.
4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the phenylmethoxy groups.
Ethyl 2-naphthoate: An ester derivative without the hydroxy and phenylmethoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C27H24O5 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C27H24O5/c1-2-30-27(29)21-15-22-24(31-17-19-9-5-3-6-10-19)13-14-25(26(22)23(28)16-21)32-18-20-11-7-4-8-12-20/h3-16,28H,2,17-18H2,1H3 |
Clave InChI |
PTRFPFQXSHLVBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


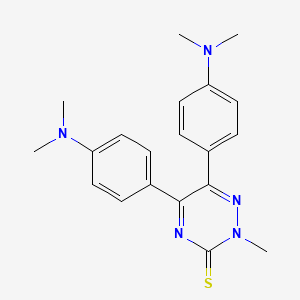
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)

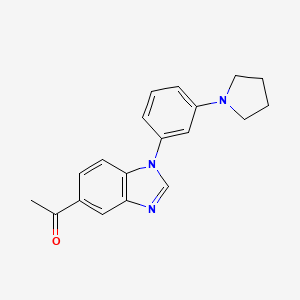
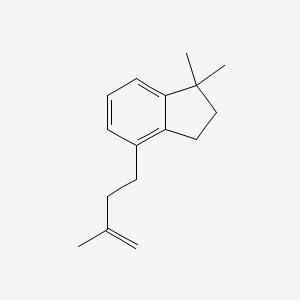

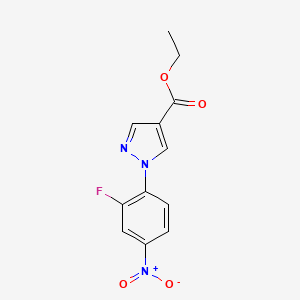

![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

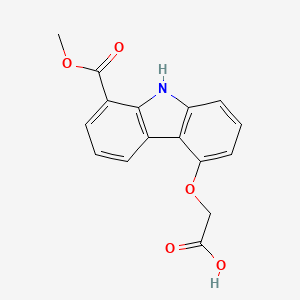
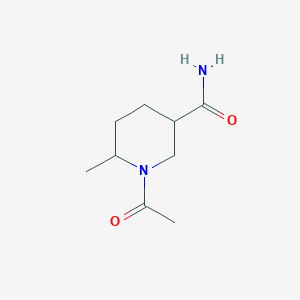
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
